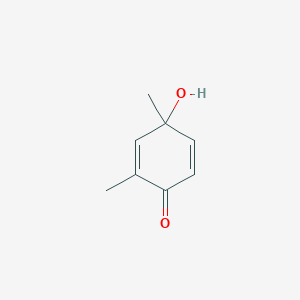![molecular formula C15H11F3O3S B296012 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and various diseases. This compound has also been found to modulate the activity of enzymes involved in lipid metabolism, suggesting its potential as a treatment for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, this compound exhibits potent biological activity at low concentrations, making it a cost-effective reagent for use in cell-based assays. However, this compound is also known to be unstable under certain conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde. One area of interest is the development of this compound derivatives with improved stability and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and stable derivatives.
Métodos De Síntesis
The synthesis of 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde involves the reaction of 4-formylbenzaldehyde with trifluoromethylphenylsulfone in the presence of a base. This reaction results in the formation of this compound as a yellow solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and reaction time.
Aplicaciones Científicas De Investigación
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, this compound has been found to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C15H11F3O3S |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)13-2-1-3-14(8-13)22(20,21)10-12-6-4-11(9-19)5-7-12/h1-9H,10H2 |
Clave InChI |
YOGCGIAETKEWGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


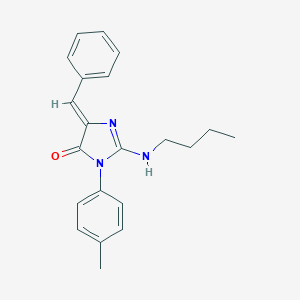

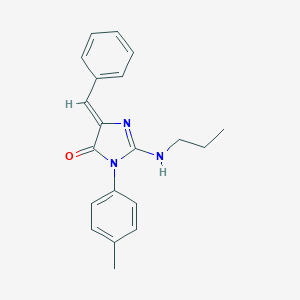
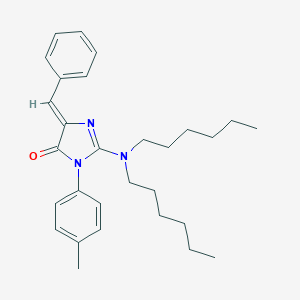

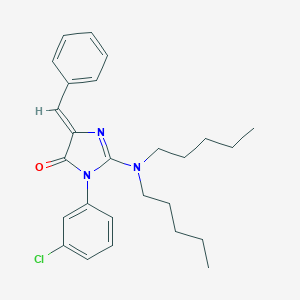


![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
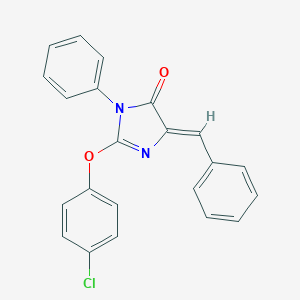
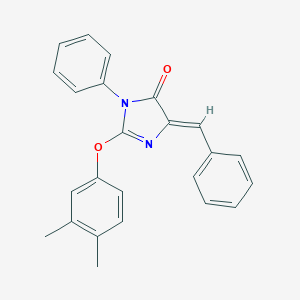
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

